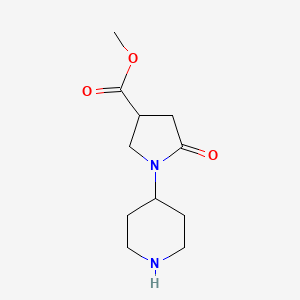

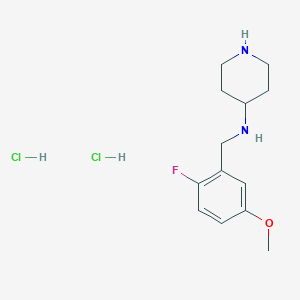

![molecular formula C12H18N2O3 B1394066 6-[4-(二甲氨基)丁氧基]吡啶-2-羧酸 CAS No. 1287218-26-1](/img/structure/B1394066.png)

6-[4-(二甲氨基)丁氧基]吡啶-2-羧酸

描述

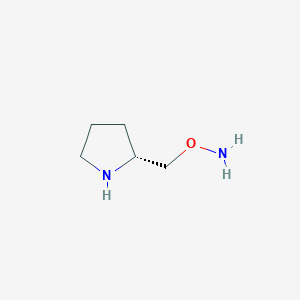

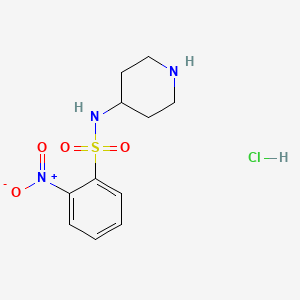

6-[4-(Dimethylamino)butoxy]pyridine-2-carboxylic acid, also known as DMABP, is a pyridine-based compound. It has a molecular formula of C₁₂H₁₈N₂O₃ .

Molecular Structure Analysis

The molecular structure of 6-[4-(Dimethylamino)butoxy]pyridine-2-carboxylic acid consists of 12 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The molecular weight is 238.28 g/mol.科学研究应用

-

Synthesis of 2,4,6-Triaryl Pyridines and Pyrimidines

- Field : Organic Chemistry

- Application : An efficient protocol for the synthesis of functionalized 2,4,6-triaryl pyridines and pyrimidines was developed .

- Method : The synthesis was achieved from commercially available aromatic ketones, aldehydes, and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation .

- Results : This multicomponent synthetic route, involving Lewis acids, plays an important role in selectively synthesizing six-membered heterocycles, including pyridines and pyrimidines .

-

Homopolymerization of Epoxy Monomers

- Field : Polymer Science

- Application : 4-(Dimethylamino)pyridine (DMAP) was used as an initiator of the polymerization of phenyl glycidyl ether (PGE) or diglycidyl ether of bisphenol A (DGEBA) .

- Method : The polymerization was initiated by DMAP, which enabled high polymerization rates and longer primary chains than those generated using typical initiators .

- Results : Networks resulting from the DMAP-initiated homopolymerization of DGEBA exhibited a high crosslink density and corresponding high values of the glass transition temperature (Tg > 160°C) and of the rubbery elastic modulus (higher than 100 MPa) .

-

Synthesis of Pyrazolo[3,4-b]quinolinones

- Field : Organic Chemistry

- Application : Pyridine-2-carboxylic acid (P2CA) has been used as a catalyst in the synthesis of pyrazolo[3,4-b]quinolinones .

- Method : The catalytic efficiency of P2CA was demonstrated in this synthesis .

- Results : P2CA is an endogenous metabolite of L-tryptophan and has been reported to possess a wide range of neuroprotective, immunological, and anti-proliferative properties .

-

Cocrystallization with Squaric Acid

- Field : Crystallography

- Application : Squaric acid was used as a coformer to pyridine carboxylic acid cocrystallization .

- Method : Three newly prepared complexes were created: a salt–cocrystal continuum – pyridinium-2-carboxylate squaric acid adduct, and two ionic complexes – pyridinium-3-carboxylic acid hydrogen squarate hemihydrate, and pyridinium-4-carboxylic acid hydrogen squarate .

- Results : X-ray structural analysis showed that picolinic acid exists in the first complex as a zwitterion. In turn, pyridine carboxylic acids in the second and third complexes are in a cationic form .

-

Synthesis of Borinic Acid Derivatives

- Field : Organic Chemistry

- Application : Borinic acids and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .

- Method : The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand .

- Results : Borinic acids contain two C–B bonds and one B–O bond, resulting in an enhanced Lewis acidity in comparison to boronic acids .

-

Catalysis of Esterifications

- Field : Organic Chemistry

- Application : 4-Dimethylaminopyridine (DMAP) is a useful nucleophilic catalyst for a variety of reactions such as esterifications with anhydrides .

- Method : The basicity of DMAP, which is more basic than pyridine due to the resonance stabilization from the NMe2 substituent, allows it to act as a catalyst .

- Results : This catalytic property of DMAP has been utilized in various reactions, including the Baylis-Hillman reaction .

安全和危害

属性

IUPAC Name |

6-[4-(dimethylamino)butoxy]pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3/c1-14(2)8-3-4-9-17-11-7-5-6-10(13-11)12(15)16/h5-7H,3-4,8-9H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKPDSLXPPAJQEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCCOC1=CC=CC(=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-[4-(Dimethylamino)butoxy]pyridine-2-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

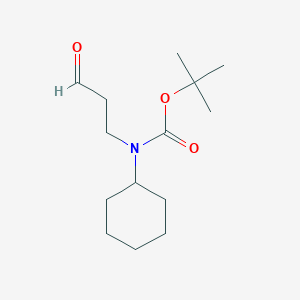

![N-Methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine](/img/structure/B1394000.png)